molecular formula C15H13BrO B2396326 2-Bromo-9,9-dimethyl-9H-xanthene CAS No. 1565868-91-8

2-Bromo-9,9-dimethyl-9H-xanthene

Cat. No.: B2396326
CAS No.: 1565868-91-8
M. Wt: 289.172
InChI Key: QCPNMPAEAGVMFA-UHFFFAOYSA-N
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Description

2-Bromo-9,9-dimethyl-9H-xanthene is a heterocyclic compound with the molecular formula C15H13BrO. It is known for its high fluorescence and electron delocalization properties, making it a valuable building block in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-9,9-dimethyl-9H-xanthene can be synthesized using different methods. One common approach involves the reaction of 2-bromofluorene with iodomethane. Another method includes the synthesis of 9,9-dimethyl-9H-xanthene from diphenyl ether and acetone.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound’s synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-9,9-dimethyl-9H-xanthene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the compound’s oxidation state.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-9,9-dimethyl-9H-xanthene is unique due to its specific substitution pattern, which imparts distinct fluorescence and electron delocalization properties. This makes it particularly valuable in applications requiring high sensitivity and specificity.

Properties

IUPAC Name

2-bromo-9,9-dimethylxanthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c1-15(2)11-5-3-4-6-13(11)17-14-8-7-10(16)9-12(14)15/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPNMPAEAGVMFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2OC3=C1C=C(C=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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